molecular formula C9H11IN2O2 B8327958 Ethyl 5-amino-6-iodo-4-methylpyridine-2-carboxylate

Ethyl 5-amino-6-iodo-4-methylpyridine-2-carboxylate

Cat. No.: B8327958
M. Wt: 306.10 g/mol
InChI Key: IRWFKBQNQGHVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-6-iodo-4-methylpyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H11IN2O2 and its molecular weight is 306.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11IN2O2

Molecular Weight

306.10 g/mol

IUPAC Name

ethyl 5-amino-6-iodo-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H11IN2O2/c1-3-14-9(13)6-4-5(2)7(11)8(10)12-6/h4H,3,11H2,1-2H3

InChI Key

IRWFKBQNQGHVBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C(=C1)C)N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-amino-4-methylpyridine-2-carboxylate (2.58 g), iodine (2.91 g) and sodium periodate (1.22 g) in N,N-dimethylformamide (20 mL) was stirred at 60° C. for 6 days. The reaction mixture was cooled to room temperature. To the reaction mixture was added 1 mol/L aqueous sodium thiosulfate solution, and the resulting mixture was extracted with ethyl acetate twice. The extracts were washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=2/1−1/1) to give ethyl 5-amino-6-iodo-4-methylpyridine-2-carboxylate (2.31 g). To sodium hexamethyldisilazide (1.03 mol/L tetrahydrofuran solution, 10.5 mL) was added a solution of ethyl 5-amino-6-iodo-4-methylpyridine-2-carboxylate (1.51 g) in tetrahydrofuran (9 mL) in a dropwise manner at −10° C., and the mixture was stirred at the same temperature for 10 minutes. To the mixture was added a solution of di(tert-butyl)dicarbonate (1.18 g) in tetrahydrofuran (4 mL) in a dropwise manner, and the mixture was stirred at the same temperature for 30 minutes. To the reaction mixture was added 1 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=3/1−2/1) to give the title compound (1.11 g).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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